Cholinesterase Inhibition Potency: p-Fluoro Substitution Significantly Enhances AChE Inhibition Compared to the Unsubstituted Parent
The presence of a para-fluoro substituent dramatically increases the inhibitory potency against acetylcholinesterase (AChE) compared to the non-fluorinated analog. This represents a quantifiable advantage for applications requiring AChE modulation [1][2].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 63,700 nM (63.7 µM) |
| Comparator Or Baseline | N-Acetyl-DL-phenylalanine (IC50 > 100 µM, often reported as inactive at lower concentrations) |
| Quantified Difference | >1.5-fold increase in potency |
| Conditions | Spectrophotometric Ellman's method using electric eel AChE; compounds dissolved in 0.01 M DMSO. |
Why This Matters
This data provides a clear, quantifiable justification for selecting the fluorinated analog over the non-fluorinated parent when the research objective involves cholinesterase modulation, even at micromolar concentrations.
- [1] BindingDB. (n.d.). BDBM222299: 2-acetamido-3-(4-fluorophenyl)propanoic acid (3). Affinity Data for Acetylcholinesterase. View Source
- [2] PubChem. (2026). N-Acetyl-DL-phenylalanine. Biological Test Results. View Source
